molecular formula C7H7FN2O3 B1249924 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 72975-34-9

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1249924
CAS No.: 72975-34-9
M. Wt: 186.14 g/mol
InChI Key: JZQAIMCHSQGJLZ-UHFFFAOYSA-N
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Description

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the oxopropyl group in its structure imparts unique chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione typically involves the fluorination of a pyrimidine precursor followed by the introduction of the oxopropyl group. One common method involves the reaction of a pyrimidine derivative with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The oxopropyl group can be introduced through a subsequent reaction with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the oxo group or reduce other functional groups present in the molecule.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The oxopropyl group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent with a similar fluorinated pyrimidine structure.

    1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione: Lacks the fluorine atom but has the oxopropyl group.

    5-Fluoro-2,4(1H,3H)-pyrimidinedione: Contains the fluorine atom but lacks the oxopropyl group.

Uniqueness

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of the fluorine atom and the oxopropyl group in its structure. This combination imparts distinct chemical properties and reactivity that are not observed in similar compounds. The presence of both groups allows for a wider range of chemical modifications and applications.

Properties

IUPAC Name

5-fluoro-1-(2-oxopropyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-4(11)2-10-3-5(8)6(12)9-7(10)13/h3H,2H2,1H3,(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQAIMCHSQGJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=C(C(=O)NC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439207
Record name 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72975-34-9
Record name 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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